molecular formula C16H14N4O2S B2543916 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide CAS No. 2097914-70-8

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide

Cat. No.: B2543916
CAS No.: 2097914-70-8
M. Wt: 326.37
InChI Key: NSKFTSOOXBRZRU-UHFFFAOYSA-N
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Description

4-{4-[(1H-Imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene core substituted with a carboxamide group at position 3 and a benzamido-linked imidazole moiety at position 4. This compound is structurally characterized by:

  • Benzamido-imidazole substituent: A benzyl group connected via an amide bond to a methylimidazole, enhancing hydrophobicity and hydrogen-bonding capacity.
  • Carboxamide group: Improves solubility and serves as a hydrogen-bond acceptor.

The compound’s synthesis involves reductive amination of thiophene-3-carbaldehyde with a substituted benzylamine derivative, followed by purification via flash column chromatography .

Properties

IUPAC Name

4-[[4-(imidazol-1-ylmethyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-15(21)13-8-23-9-14(13)19-16(22)12-3-1-11(2-4-12)7-20-6-5-18-10-20/h1-6,8-10H,7H2,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKFTSOOXBRZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CSC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the condensation reaction of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the thiophene carboxamide group . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thiophene ring, while substitution reactions can introduce new functional groups to the imidazole or benzamido moieties.

Scientific Research Applications

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The benzamido and thiophene groups can also interact with various biological pathways, modulating their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-{4-[(1H-Imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Relevance Reference
Target Compound C₁₅H₁₃N₅O₂S 351.36 Thiophene, imidazole, carboxamide Potential enzyme inhibitor
Methotrexate Related Compound I C₂₁H₂₄N₈O₅ 468.47 Pteridinyl, benzamido, glutamic acid derivative Antifolate activity (DHFR)
Methotrexate Dimethylamide C₂₂H₂₆N₈O₅·HCl 518.95 Esterified glutamic acid, dimethylamide Metabolic byproduct
1-Methyl-1H-imidazole-4-sulfonamide derivative Not specified Imidazole, sulfonamide, thiophene Farnesyltransferase inhibition

Key Observations :

Heterocyclic Core : The target compound’s thiophene ring contrasts with the pteridinyl core in methotrexate analogs, which are critical for dihydrofolate reductase (DHFR) binding . Thiophene’s sulfur atom may enhance lipophilicity compared to nitrogen-rich pteridine systems.

Functional Groups: Carboxamide and imidazole moieties in the target compound suggest hydrogen-bonding interactions, akin to methotrexate’s carboxylate and amino groups, but with distinct spatial arrangements .

Pharmacological Implications

While methotrexate derivatives are well-characterized antifolates, the target compound’s imidazole-thiophene architecture suggests divergent mechanisms, possibly targeting enzymes like farnesyltransferase or kinases . However, explicit activity data for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide, identified by its CAS number 2097914-70-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S with a molecular weight of 326.4 g/mol. The compound features a thiophene ring fused with an imidazole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₂S
Molecular Weight326.4 g/mol
CAS Number2097914-70-8

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, thiazole-containing compounds have been shown to possess cytotoxic effects against various cancer cell lines. In one study, an analogue demonstrated an IC50 value of 1.61 µg/mL against the A-431 cell line, suggesting strong antitumor efficacy .

Anticonvulsant Activity

The anticonvulsant potential of related thiophene derivatives has been explored, revealing that modifications in the imidazole and thiophene structures can significantly influence their efficacy. For example, certain thiazole derivatives showed promising results in preclinical models of epilepsy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase or lipoxygenase pathways, which are crucial in inflammatory responses.
  • Interaction with DNA : Some thiophene derivatives have been reported to intercalate with DNA, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy:

  • Imidazole Substitution : Variations in the imidazole group can alter the compound's binding affinity to target proteins.
  • Thiophene Modifications : Substituents on the thiophene ring can enhance lipophilicity and bioavailability.
  • Amide Linkage : The presence of the amide functional group is critical for maintaining biological activity.

Case Studies

Several case studies have highlighted the potential of similar compounds:

  • Case Study 1 : A study on thiazole derivatives demonstrated significant anticancer activity in vitro, with compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Case Study 2 : Research focusing on imidazole-based inhibitors revealed that structural modifications could lead to improved selectivity and reduced side effects in preclinical models .

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